p-(2,2-Diethoxyethyl)cumene
Description
p-(2,2-Diethoxyethyl)cumene is a cumene derivative with a diethoxyethyl substituent at the para position of the benzene ring. Its structure combines the aromatic cumene backbone (isopropylbenzene) with a polar diethoxyethyl group, which imparts unique physicochemical properties. The diethoxyethyl group likely enhances solubility in polar solvents and may influence its stability under oxidative conditions, as seen in cumene hydroperoxide studies . Applications of aromatic cumene derivatives include flavor and fragrance production, as observed in microbial fermentation processes involving Bacillus species, which generate compounds like (2,2-diethoxyethyl)-benzene and ethyl phenylacetate .
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-5-16-15(17-6-2)11-13-7-9-14(10-8-13)12(3)4/h7-10,12,15H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKPLJKFWGCMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)C(C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070724 | |
| Record name | p-(2,2-Diethoxyethyl)cumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67859-98-7 | |
| Record name | 1-(2,2-Diethoxyethyl)-4-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67859-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2-Diethoxyethyl)-4-(1-methylethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067859987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(2,2-diethoxyethyl)-4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-(2,2-Diethoxyethyl)cumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,2-diethoxyethyl)-4-(isopropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,2-DIETHOXYETHYL)-4-(1-METHYLETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8L0IR0899 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(2,2-Diethoxyethyl)cumene typically involves the alkylation of cumene with 2,2-diethoxyethanol under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the aromatic ring of cumene to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-(2,2-Diethoxyethyl)cumene can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the diethoxyethyl group can be replaced by other functional groups. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: p-(2,2-Diethoxyethyl)cumene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. It may have applications in drug development and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes. Its stability and reactivity make it suitable for use in coatings, adhesives, and other formulations.
Mechanism of Action
The mechanism of action of p-(2,2-Diethoxyethyl)cumene involves its interaction with specific molecular targets. The diethoxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dicumene (2,3-Dimethyl-2,3-diphenylbutane)
Molecular Formula : C₁₈H₂₂
Molar Mass : 238.37 g/mol
Structure : A dimerized cumene derivative with two cumene units linked via a tetramethylethylene bridge.
Applications : Primarily used as a radical initiator in polymer chemistry due to its stability and controlled decomposition properties .
Key Differences :
- Polarity : Dicumene lacks polar functional groups, making it hydrophobic, whereas the diethoxyethyl group in p-(2,2-Diethoxyethyl)cumene increases hydrophilicity.
| Property | This compound | Dicumene |
|---|---|---|
| Molecular Formula | Likely C₁₅H₂₂O₂ (estimated) | C₁₈H₂₂ |
| Functional Groups | Diethoxyethyl, aromatic | Aromatic, alkyl |
| Polarity | Moderate | Low |
| Applications | Flavor/fragrance, intermediates | Polymer initiators |
(2,2-Diethoxyethyl)-Benzene
Molecular Formula : C₁₂H₁₈O₂
Structure : Benzene with a diethoxyethyl substituent.
Applications : Produced by Bacillus species during fermentation, contributing to rose-like and honey fragrances in alcoholic beverages .
Key Differences :
- Backbone : Lacks the cumene (isopropylbenzene) structure, reducing steric hindrance compared to this compound.
- Volatility : Likely more volatile due to smaller molecular size, enhancing its role in fragrance dispersion.
Ethyl Phenylacetate
Molecular Formula: C₁₀H₁₂O₂ Structure: Ester of phenylacetic acid and ethanol. Applications: Honey-like fragrance agent in food and cosmetics . Key Differences:
- Functional Group : Ester group vs. ether and alkyl substituents in this compound.
- Synthesis : Derived via esterification, whereas this compound may require etherification or alkylation steps.
Reactivity and Stability Considerations
- Oxidative Stability : Cumene derivatives like cumene hydroperoxide are prone to decomposition under acidic or oxidative conditions . The diethoxyethyl group in this compound may stabilize the molecule by donating electron density or forming hydrogen bonds.
Biological Activity
p-(2,2-Diethoxyethyl)cumene is a derivative of cumene, a compound known for its use in various industrial applications and as a precursor to other chemicals. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic uses and safety profile. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : CHO
- CAS Number : [Not specified in available data]
- Molecular Weight : 210.28 g/mol
This compound features a cumene backbone with two ethoxy groups at the para position, which may influence its reactivity and biological interactions.
Genotoxicity
Cumene hydroperoxide is known to be genotoxic, inducing DNA damage and mutations across various biological systems. It has been shown to cause single-strand breaks in DNA and enhance mutagenicity in several bacterial strains . The potential for this compound to exhibit similar genotoxic effects warrants further investigation.
Study 1: In Vivo Assessment
In a study examining the effects of cumene derivatives on rodent models, significant incidences of neoplasms were observed in tissues exposed to high concentrations of cumene vapor. The study highlighted that male mice exhibited increased rates of lung adenomas and renal tumors upon exposure . While specific data on this compound were not reported, these findings suggest a need for caution regarding the potential carcinogenic properties of related compounds.
Study 2: Mutagenicity Testing
A comprehensive mutagenicity assessment revealed that cumene derivatives can increase the frequency of mutations in bacterial systems. For example, cumene hydroperoxide was mutagenic in Salmonella strains TA98 and TA100 . This raises questions about the mutagenic potential of this compound.
Data Tables
| Study | Compound | Effect Observed | Concentration | Model |
|---|---|---|---|---|
| 1 | Cumene Hydroperoxide | Cytotoxicity | >0.5 mM (76 µg/mL) | A549 Cells |
| 2 | Cumene | Neoplasms (lung/renal) | Varies (high ppm) | Rodent Models |
| 3 | Cumene Hydroperoxide | Mutagenicity | Varies | Bacterial Strains |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
